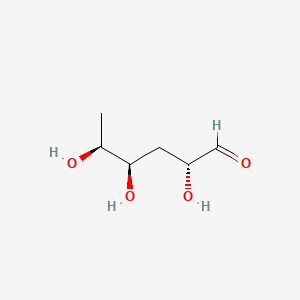

Aldehydo-ascarylose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2R,4R,5S)-2,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1 |

InChI Key |

GNTQICZXQYZQNE-KVQBGUIXSA-N |

SMILES |

CC(C(CC(C=O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@@H](C[C@H](C=O)O)O)O |

Canonical SMILES |

CC(C(CC(C=O)O)O)O |

Synonyms |

ascarylose dideoxyhexose tyvelose tyvelose, (L)-isome |

Origin of Product |

United States |

Biosynthesis of Aldehydo Ascarylose and Ascaroside Conjugates

Precursor Utilization and Metabolic Integration

The synthesis of ascarosides is a highly integrated process that draws upon fundamental building blocks from carbohydrate, lipid, and amino acid metabolism. This convergence of pathways allows the organism to generate a complex chemical language from simple, readily available precursors.

The foundational component of all ascarosides is the 3,6-dideoxysugar L-ascarylose. The biosynthesis of this unique sugar begins with precursors from primary carbohydrate metabolism, with glucose serving as the ultimate starting material. In bacteria, the biosynthesis of ascarylose (B1226638) is well-characterized and proceeds from glucose-1-phosphate through a series of enzymatic reactions. While the complete pathway in nematodes has not been fully elucidated, the presence of homologous genes suggests a similar mechanism. The initial steps involve the conversion of glucose into a nucleotide-diphosphate (NDP)-activated sugar, which then undergoes a series of enzymatic modifications to yield the final ascarylose structure.

The biosynthesis of sugars like glucose occurs through gluconeogenesis, a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. In photosynthetic organisms, glucose is a direct product of photosynthesis, where carbon dioxide is fixed into organic compounds.

The fatty acid-like side chains of ascarosides are generated through the iterative shortening of very long-chain fatty acids (VLCFAs) via the peroxisomal β-oxidation pathway. nih.govnih.gov This catabolic process breaks down fatty acids into two-carbon acetyl-CoA units. In the context of ascaroside biosynthesis, this pathway is repurposed to generate the diverse array of side chain lengths observed in different ascaroside molecules.

The process is initiated with the conjugation of ascarylose to a VLCFA, which is then progressively shortened within the peroxisome. mdpi.com Key enzymes in this pathway have been identified in C. elegans and include acyl-CoA oxidases (ACOX), enoyl-CoA hydratases (MAOC), 3-hydroxyacyl-CoA dehydrogenases (DHS), and 3-ketoacyl-CoA thiolases (DAF). researchgate.netresearchgate.net Mutations in the genes encoding these enzymes lead to defects in the production of short-chain ascarosides and an accumulation of long-chain precursors. researchgate.netproquest.com

Table 1: Key Enzymes in Peroxisomal β-Oxidation for Ascaroside Side Chain Assembly

| Enzyme | Gene (in C. elegans) | Function in β-Oxidation |

| Acyl-CoA Oxidase | ACOX-1 | Catalyzes the initial dehydrogenation of the fatty acyl-CoA. |

| Enoyl-CoA Hydratase | MAOC-1 | Catalyzes the hydration of the resulting double bond. |

| 3-Hydroxyacyl-CoA Dehydrogenase | DHS-28 | Catalyzes the oxidation of the hydroxyl group. |

| 3-Ketoacyl-CoA Thiolase | DAF-22 | Catalyzes the thiolytic cleavage to release acetyl-CoA. |

Ascarosides are modular molecules, and their structural and functional diversity is greatly expanded by the attachment of various chemical moieties to the ascarylose sugar, typically at the 4'-position. elifesciences.orgnih.gov These "head groups" are derived from a wide range of primary metabolic pathways, including amino acid catabolism, nucleoside metabolism, and folate metabolism. nih.govnih.gov

For instance, the indole-3-carbonyl group found in some ascarosides is derived from tryptophan, while the p-aminobenzoic acid moiety is a product of folate metabolism. nih.govnih.gov Other modifications include derivatives of tyrosine and isoleucine. nih.gov This modular assembly allows for the creation of a vast library of signaling molecules from a relatively small number of biosynthetic pathways, enabling the organism to fine-tune its chemical communication in response to various internal and external cues. nih.gov The attachment of these diverse building blocks is a highly specific process, although the precise enzymatic mechanisms for many of these conjugation reactions are still under investigation. nih.gov

Enzymatic Catalysis and Mechanistic Pathways

The biosynthesis of the ascarylose sugar itself involves a series of precise enzymatic reactions that modify a precursor hexose (B10828440). These reactions include dehydration, epimerization, and reduction steps to achieve the final 3,6-dideoxy configuration of ascarylose.

The initial and committing step in the biosynthesis of many deoxysugars, including ascarylose, is a dehydration reaction catalyzed by an NDP-hexose 4,6-dehydratase. nih.gov These enzymes act on an NDP-activated glucose molecule, removing a water molecule from positions 4 and 6 of the sugar ring to create an NDP-4-keto-6-deoxy-glucose intermediate. nih.gov This reaction is a crucial step that sets the stage for further modifications of the sugar scaffold. The C. elegans genome contains several homologs of bacterial genes involved in this pathway, suggesting a conserved mechanism for the initial steps of ascarylose biosynthesis. nih.gov

Following the initial dehydration, a series of stereospecific epimerization and reduction reactions are required to produce the final ascarylose structure. In the biosynthesis of the related deoxysugar L-rhamnose, a 3,5-epimerase and a 4-reductase act on the NDP-4-keto-6-deoxy-glucose intermediate. nih.gov Epimerases are enzymes that catalyze the inversion of stereochemistry at a specific carbon center, and they play a critical role in determining the final configuration of the sugar molecule. nih.govresearchgate.net

The reduction of keto groups introduced during the biosynthetic process is carried out by reductases, many of which belong to the aldo-keto reductase (AKR) superfamily. nih.govnih.gov These enzymes utilize NAD(P)H as a cofactor to reduce aldehydes and ketones to their corresponding alcohols. frontiersin.org In the context of ascarylose biosynthesis, a 3-dehydratase is also a key enzyme, as demonstrated in bacterial pathways, which is responsible for the removal of the hydroxyl group at the 3-position. nih.gov The precise sequence and interplay of these epimerases and reductases are critical for achieving the correct stereochemistry of L-ascarylose.

Glycosyltransferase-Mediated Coupling of Aldehydo-ascarylose to Aglycones

The precise enzymatic mechanism for the attachment of the ascarylose sugar to its fatty acid-derived aglycone is a critical, though not fully elucidated, step in ascaroside biosynthesis. Research suggests that this crucial glycosidic linkage is formed after the synthesis of the ascarylose moiety and a very long-chain fatty acid (VLCFA) precursor. mdpi.com

One proposed model posits that a VLCFA-conjugated ascarylose is generated first, which is then subjected to peroxisomal β-oxidation to produce the final, active ascaroside with a shorter side chain. mdpi.com This model is supported by the accumulation of VLCFA-linked ascarosides in mutants of the β-oxidation pathway. mdpi.com

While the specific enzymes responsible for this coupling in C. elegans have not been definitively identified, UDP-glucuronosyltransferases (UGTs) have been proposed as strong candidates. mdpi.com UGTs are a large family of enzymes known to catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, a process central to detoxification and the synthesis of various glycoconjugates in other organisms. mdpi.comnih.gov However, direct evidence for a UGT's role in ascaroside biosynthesis in nematodes is still forthcoming. mdpi.com

Another potential candidate is the enzyme encoded by the dgtr-1 gene. This enzyme shows homology to the DGAT2 (acyl-CoA:diacylglycerol acyltransferase) family, which is known to catalyze the addition of fatty acyl-CoA to diacylglycerol. mdpi.com This homology suggests a possible role in attaching the fatty acid side chain to the ascarylose sugar, although this remains to be experimentally confirmed. mdpi.com

Acyl-CoA Synthetase and Acyl-CoA Oxidase Roles in Side Chain Elaboration and Truncation

The fatty acid-like side chains of ascarosides undergo significant modification, primarily through a series of peroxisomal β-oxidation cycles that shorten long-chain precursors. pnas.org This process is essential for generating the array of ascarosides with varying side-chain lengths, which in turn dictates their specific biological activities. Two key enzyme families, acyl-CoA synthetases (ACS) and acyl-CoA oxidases (ACOX), play pivotal roles in this pathway.

Acyl-CoA Synthetases (ACS): Before the fatty acid side chain can enter the β-oxidation cycle, it must be activated. This activation is catalyzed by acyl-CoA synthetases, which convert the fatty acid into a high-energy acyl-CoA thioester in an ATP-dependent reaction. nih.govplos.org The enzyme ACS-7 has been identified as a key player in ascaroside biosynthesis. elifesciences.org Specifically, ACS-7 is involved in activating the side chains of medium-chain indole-3-carbonyl (IC)-modified ascarosides, preparing them for subsequent shortening via β-oxidation. elifesciences.org This allows C. elegans to dynamically tailor existing ascaroside structures in response to environmental cues like starvation, converting a signal for aggregation into one that promotes entry into the stress-resistant dauer larval stage. elifesciences.org

Acyl-CoA Oxidases (ACOX): The first and rate-limiting step of each peroxisomal β-oxidation cycle is catalyzed by acyl-CoA oxidases. pnas.org These enzymes introduce a double bond between the alpha and beta carbons of the acyl-CoA thioester. pnas.org C. elegans possesses several ACOX enzymes, with at least five implicated in ascaroside biosynthesis. elifesciences.org These enzymes exhibit distinct substrate specificities for ascarosides with different side-chain lengths, acting as gatekeepers that control the production of specific ascaroside molecules. pnas.orgpnas.org For example, ACOX-1 is involved in the processing of ascarosides with longer side chains, while other ACOX enzymes are specialized for shorter-chain substrates. pnas.orgpnas.org This enzymatic specialization allows for the precise regulation of the final ascaroside profile.

The subsequent steps of β-oxidation are carried out by a multi-enzyme complex that includes the enoyl-CoA hydratase MAOC-1, the (3R)-hydroxyacyl-CoA dehydrogenase DHS-28, and the 3-ketoacyl-CoA thiolase DAF-22. pnas.org Mutations in any of these genes lead to the disruption of short-chain ascaroside production and the accumulation of long-chain intermediates. pnas.org

Post-Glycosylation Functionalization Reactions (e.g., Hydroxylations, Oxidations, Indole/Aminobenzoic Acid Ligation)

Following the formation of the core ascaroside structure (ascarylose linked to a fatty acid side chain), a remarkable degree of chemical diversity is generated through a variety of functionalization reactions. These modifications, which occur after the initial glycosylation event, are critical for the specific biological activities of the resulting ascaroside molecules. nsf.gov

These modifications can occur at several positions on the ascaroside molecule, including the 4'-hydroxyl group of the ascarylose sugar and the terminus of the fatty acid side chain. pnas.org A wide range of chemical moieties derived from primary metabolic pathways, such as amino acid, carbohydrate, and nucleoside metabolism, are attached to the ascarylose scaffold. nsf.govnih.gov

Examples of these post-glycosylation modifications include:

Indole-3-carbonyl (IC) Ligation: The attachment of an indole-3-carbonyl group, derived from tryptophan metabolism, to the 4'-position of the ascarylose sugar creates indole ascarosides (icas). mdpi.comnsf.gov

para-Aminobenzoic Acid (PABA) Ligation: The addition of a PABA moiety to the terminus of the fatty acid side chain is another key modification. pnas.org

Other Acylations: A variety of other acyl groups, such as the (E)-2-methyl-2-butenoyl (MB) group and the octopamine (B1677172) succinyl (OS) group, can be attached to the 4'-position of ascarylose. elifesciences.org

Hydroxylations and Oxidations: The fatty acid side chain can also be subject to hydroxylations and oxidations at various positions, further increasing structural diversity.

Recent research has identified a large family of carboxylesterase-like (CEST) enzymes that are responsible for attaching many of these head groups to the ascarylose sugar. nih.gov For instance, CEST-3 is required for the production of indole-ascarosides, while CEST-2.2 is necessary for the biosynthesis of ascarosides modified with p-aminobenzoic acid. nih.gov

Genetic Regulation of Ascaroside Biosynthetic Genes

The production of ascarosides is not constitutive but is instead tightly regulated by a complex network of genetic and environmental signals. This regulation ensures that the blend of ascarosides produced is appropriate for the developmental stage, sex, and prevailing environmental conditions of the nematode. nih.govplos.orgnih.gov

Ascaroside expression is known to change significantly throughout the nematode's life cycle and in response to factors such as population density, food availability, and temperature. nih.govplos.orgnih.gov For example, the production of ascarosides that induce entry into the dauer larval stage increases under conditions of starvation and high population density. plos.orgnih.gov

The nuclear hormone receptor DAF-12 plays a central role in this regulatory network. nih.gov DAF-12 is a key decision-making point in the pathway that controls entry into the dauer stage. nih.gov Ascaroside pheromones act upstream of DAF-12, and exposure to these pheromones leads to the downregulation of the expression of DAF-9, a cytochrome P450 enzyme involved in the synthesis of DAF-12's steroidal ligands, the dafachronic acids. nih.govnih.gov In the absence of its ligand, DAF-12 interacts with a co-repressor to initiate the developmental program leading to dauer formation. nih.gov

Another nuclear hormone receptor, NHR-80, has also been implicated in the regulation of fatty acid metabolism, which is intrinsically linked to ascaroside biosynthesis. plos.org NHR-80 is required for the longevity effects associated with germline loss and functions in concert with DAF-12. plos.org While its direct role in regulating ascaroside biosynthetic genes is still being fully elucidated, its influence on the pool of fatty acid precursors makes it a key regulatory factor.

The expression of the biosynthetic enzymes themselves is also subject to regulation. For instance, the transcriptional response to ascaroside exposure includes the upregulation of stress-response genes and the downregulation of genes associated with growth and metabolism, reflecting a systemic shift in the animal's physiology towards a stress-resistant state. nih.gov

Intracellular Localization and Tissue-Specific Expression of Biosynthetic Machinery

The biosynthesis of ascarosides is a spatially organized process, with different steps occurring in specific subcellular compartments and tissues. This compartmentalization is crucial for the efficient synthesis and regulation of these signaling molecules.

Intracellular Localization: The biosynthetic pathway involves at least two key organelles: peroxisomes and lysosome-related organelles (LROs).

Peroxisomes: The shortening of the fatty acid side chain via β-oxidation is a well-established peroxisomal process. pnas.orgnih.gov Key enzymes of this pathway, including the acyl-CoA oxidases (ACOX), enoyl-CoA hydratase (MAOC-1), (3R)-hydroxyacyl-CoA dehydrogenase (DHS-28), and 3-ketoacyl-CoA thiolase (DAF-22), are localized to peroxisomes. pnas.orgelifesciences.org The acyl-CoA synthetase ACS-7, which activates the side chains for β-oxidation, has also been shown to be localized to peroxisomes. elifesciences.org

Lysosome-Related Organelles (LROs): The attachment of various chemical moieties to the 4'-position of the ascarylose sugar appears to occur in LROs. nih.gov The acyl-CoA synthetase ACS-7, in addition to its peroxisomal localization, is also found in LROs in intestinal cells, where it is required for the attachment of these diverse building blocks. nih.gov This suggests that LROs, which are typically associated with cellular waste disposal, serve as a "hotspot" for the biosynthesis of modular ascarosides. nih.gov Other enzymes, such as ACSL3 and ACSL4, which are involved in fatty acid activation, have been found to localize to the endoplasmic reticulum and Golgi apparatus in other organisms, suggesting a potential role for these compartments as well. nih.gov

Tissue-Specific Expression: The biosynthesis of ascarosides is not restricted to a single tissue but occurs in several tissues throughout the nematode's body. The primary site of ascaroside production is believed to be the intestine, a major metabolic organ in C. elegans. nih.gov

Intestine: The intestine shows strong expression of key biosynthetic enzymes, including DAF-22, MAOC-1, and DHS-28. nih.govpnas.org Transgenic expression of DAF-22 specifically in the intestine is sufficient to restore a significant amount of dauer-inducing activity in daf-22 mutants, confirming the intestine's major role in producing these pheromones. nih.gov

This tissue-specific expression pattern suggests that different tissues may contribute to the synthesis of distinct ascarosides or regulate their production in response to different physiological cues.

Chemical Synthesis and Advanced Derivatization of Ascarylose and Ascarosides

Stereoselective Total Synthesis of L-Ascarylose and its Analogues

The total synthesis of L-ascarylose, the 3,6-dideoxy-L-arabino-hexopyranose core of all ascarosides, presents a significant challenge due to its labile nature. acs.orgnih.gov Most synthetic routes commence from commercially available monosaccharides, with L-rhamnose being a common starting material. frontiersin.org

A representative synthesis involves the conversion of L-rhamnose into a protected lactone intermediate. frontiersin.org A key challenge in these syntheses is the stereocontrolled reduction of this lactone to form the hemiacetal, ascarylose (B1226638). Early methods employed reagents like diisobutylaluminium hydride (DIBAL-H) or disiamylborane, though reproducibility could be an issue. frontiersin.org More recent, scalable syntheses have been developed using an orthoesterification/benzylation/orthoester rearrangement sequence from L-rhamnose to yield a key intermediate in high yield, which can then be converted to the desired protected ascarylose donor. researchgate.net

The synthesis of ascarylose is often integrated into the larger synthesis of complex oligosaccharides where it is a component. For instance, in the total synthesis of the tetrasaccharide repeating unit of the Vibrio cholerae O:3 O-antigen, the assembly required a carefully planned multi-step sequence to construct the highly labile ascarylose-containing fragment. acs.orgnih.govacs.org This underscores the difficulty of handling the dideoxy sugar, which is prone to degradation.

Synthetic Methodologies for Glycosidic Linkage Formation

The formation of the glycosidic bond, which links the anomeric carbon of ascarylose to the fatty acid-derived side chain, is a critical step in ascaroside synthesis. The goal is to achieve high yield and stereoselectivity, typically favoring the α-anomer, which is the natural configuration.

A general approach involves the glycosylation of a primary or secondary alcohol (the side chain or a precursor) with a protected ascarylose donor. nih.gov The ascarylose donor is typically activated at the anomeric position, for example, as a thioglycoside or an imidate. Protecting groups on the ascarylose hydroxyls, such as benzoyl (Bz) groups, are used to prevent side reactions and influence stereoselectivity. nih.gov

Commonly used promoters for this reaction include boron trifluoride diethyl etherate (BF₃·OEt₂). nih.gov For example, the glycosylation of (R)-9-decen-2-ol with a dibenzoyl ascarylose donor, promoted by BF₃·OEt₂, proceeds to form the desired α-glycoside, which serves as a precursor for more complex ascarosides. nih.gov The choice of protecting groups, the nature of the activating group on the donor, and the reaction conditions are all crucial for controlling the stereochemical outcome of the glycosylation.

Table 1: Examples of Glycosylation Reactions in Ascaroside Synthesis

| Ascarylose Donor | Alcohol Acceptor | Promoter/Conditions | Product | Reference |

| Dibenzoyl ascarylose | (R)-9-decen-2-ol | BF₃·OEt₂, CH₂Cl₂, 0 °C | α-Ascaroside precursor | nih.gov |

| Di-O-benzoyl-protected ascarylose | Selectively deprotected fatty acid side chain | Not specified | dhas#18 precursor | pnas.org |

| Dibenzoyl ascarylose (1) | Various 1° and 2° alcohols | Not specified | Ascaroside precursors (2) | nih.gov |

| L-rhamnose-derived thioglycoside donor (5) | D-glycero-D-mannoheptose acceptor (6) | Not specified | Disaccharide donor (3) | acs.org |

Strategies for Diversity-Oriented Synthesis of Ascaroside Side Chains and Head Groups

The vast structural diversity of naturally occurring ascarosides is central to their function, with small structural changes leading to significant differences in biological activity. nih.govcaltech.edu Diversity-oriented synthesis (DOS) is a powerful strategy to mimic this natural diversity, creating libraries of synthetic ascarosides to systematically investigate structure-activity relationships. ufl.edulsu.edu

Olefin cross-metathesis has emerged as a cornerstone technique for the efficient construction and elongation of ascaroside side chains. nih.gov This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), forms a new carbon-carbon double bond by combining two different alkenes.

In a typical ascaroside synthesis, a protected ascarylose is glycosylated with an alcohol containing a terminal alkene, such as (R)-hept-6-en-2-ol. nih.govnih.gov The resulting alkene-terminated ascaroside can then undergo cross-metathesis with a variety of partners, like methyl acrylate, to introduce different functionalities and chain lengths. nih.gov Subsequent hydrogenation of the newly formed double bond can yield saturated side chains. nih.govpnas.org This modular approach allows for the rapid synthesis of a wide array of ascarosides with different side chain lengths from a common intermediate. nih.govnih.govpnas.org

Modifying the ascarylose sugar itself, or the "head group," is another critical avenue for generating structural diversity. These modifications often involve chemo- and regioselective reactions on the hydroxyl groups of the ascarylose ring. Studies suggest that modifications at the 4'-position often occur late in the natural biosynthetic pathway. caltech.edu

Synthetic strategies aim to replicate this by selectively introducing functional groups, such as indole-3-carbonyl (IC), onto the C4'-hydroxyl of a pre-formed ascaroside. nih.govcaltech.edu For example, the synthesis of an indole-containing analog, IC-asc-ΔC9, involved saponification of a protected precursor followed by a double esterification, first with the side chain and then with the indole-3-carbonyl group at the axial hydroxyl position. nih.gov This requires careful selection of protecting groups and reaction conditions to ensure that only the desired hydroxyl group reacts.

Several classic named reactions in organic chemistry have been instrumental in the synthesis of ascarosides and their side chains.

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is widely used to create trans-(E)-alkenes with high stereoselectivity. organic-chemistry.orgwikipedia.orgconicet.gov.ar In ascaroside synthesis, it has been used to construct side chains containing an α,β-unsaturated ester. For example, the side chain of ascr#7 was synthesized by reacting an aldehyde (generated via ozonolysis) with the phosphonate (B1237965) ylide derived from methyl 2-(dimethoxyphosphoryl)acetate. pnas.orgorganicchemistrydata.org This reliably establishes the trans double bond characteristic of many bioactive ascarosides. pnas.org

Ozonolysis : This reaction cleaves carbon-carbon double bonds and is used to generate carbonyl groups (aldehydes or ketones) from alkenes. In the synthesis of ascaroside side chains, ozonolysis of a terminal alkene derived from (R)-propylene oxide was used to produce an aldehyde, which then served as the substrate for a subsequent HWE reaction to build the rest of the side chain. pnas.org

Wittig Reaction : While the HWE reaction is often preferred for its stereoselectivity and easier byproduct removal, the Wittig reaction also serves to form carbon-carbon double bonds from carbonyls and is a fundamental tool in organic synthesis. organic-chemistry.orgresearchgate.net

Prins Cyclization : This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of a nucleophile, often leading to the formation of cyclic ethers. While not a common step in the standard ascaroside syntheses found, it represents a potential strategy for creating more complex, cyclized analogs for biological testing.

Table 2: Application of Named Reactions in Ascaroside Synthesis

| Named Reaction | Reactants | Product Feature | Example Ascaroside | Reference |

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate ylide | trans-α,β-Unsaturated ester | ascr#7 | pnas.org |

| Ozonolysis | Alkene (e.g., from (R)-propylene oxide derivative) | Aldehyde intermediate | ascr#7 side chain precursor | pnas.org |

| Olefin Cross-Metathesis | Alkene-terminated ascaroside + Methyl acrylate | Elongated, functionalized side chain | asc-C11-EA precursor | nih.gov |

| Grignard Reaction | (R)-propylene oxide + Allylmagnesium bromide | (S)-Hex-5-en-2-ol side chain precursor | ascr#7 side chain precursor | pnas.org |

Preparation of Isotopically Labeled Aldehydo-ascarylose Derivatives for Mechanistic Studies

To unravel the complex biosynthetic pathways and mechanisms of action of ascarosides, researchers rely on isotopically labeled derivatives. nih.govannualreviews.org These molecules act as tracers, allowing their metabolic fate and molecular interactions to be monitored within a biological system.

Deuterium-labeled ascarosides have been synthesized to provide direct evidence for the in vivo processing of these molecules. For instance, a deuterium-labeled version of asc-C9 (d₂-asc-C9) was prepared and fed to wild-type worms. nih.gov By using mass spectrometry to follow the labeled compound, researchers demonstrated that it is processed and modified by the worm's metabolic machinery, providing insight into the enzymes involved in side-chain shortening. nih.gov

Another innovative approach involves stable isotope labeling using hydroxylamine (B1172632) (¹⁴NH₂OH/¹⁵NH₂OH). nih.gov This method converts reactive electrophilic intermediates, such as the presumed CoA-thioester forms of ascarosides in the biosynthetic pathway, into stable derivatives that can be detected by mass spectrometry. This technique has revealed pools of activated ascaroside-CoA esters, providing a snapshot of the biosynthetic process in action. nih.gov The synthesis of these labeled probes is crucial for understanding how the modular library of ascarosides is generated and regulated. nih.govnih.gov

Structural Elucidation and Advanced Analytical Chemistry of Ascarosides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the de novo structure identification of natural products like ascarosides. researchgate.net It provides detailed information about molecular composition, connectivity, and three-dimensional structure in solution, which is crucial for assigning the complex stereochemistry of the ascarylose (B1226638) moiety and its substituents. mdpi.com

A combination of one- and two-dimensional NMR experiments is employed to piece together the structure of ascarosides. acs.org While 1D ¹H NMR provides an initial overview, signal overlap in complex molecules necessitates the use of 2D techniques for unambiguous assignments. nih.govmdpi.com

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of distinct spin systems within the molecule, such as the ascarylose sugar ring and the attached lipid side chain. acs.orgnih.gov

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This technique correlates protons directly with their attached carbons (¹³C), providing a map of C-H single-bond connectivities. acs.orgmdpi.com It is essential for assigning the carbon signals of the ascarylose backbone. mdpi.com

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC experiment detects long-range correlations between protons and carbons (typically over two to three bonds). mdpi.com This is critical for connecting the different spin systems identified in the COSY spectrum. For instance, an HMBC correlation between a proton on the ascarylose sugar and a carbonyl carbon in a side chain can establish the precise ester linkage point. acs.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the sugar and the configuration at the anomeric carbon (the glycosidic bond). acs.orgnih.gov

The combined data from these experiments allow for the complete assignment of proton and carbon signals and the determination of the molecule's covalent structure and relative stereochemistry. acs.orgnih.gov

Table 1: Application of Advanced 2D NMR Techniques in Ascaroside Analysis

| NMR Technique | Information Provided | Application to Aldehydo-Ascarylose Structure |

|---|---|---|

| DQF-COSY | Identifies ¹H-¹H scalar coupling networks (spin systems). acs.org | Traces the connectivity between protons within the ascarylose ring and along the lipid side chain. nih.gov |

| gHSQC | Correlates protons to their directly attached carbons. mdpi.com | Assigns specific ¹³C signals to each proton on the ascarylose scaffold. acs.org |

| gHMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds). mdpi.com | Establishes linkages between the ascarylose core and attached functional groups (e.g., side chains, esters). acs.orgnih.gov |

| NOESY | Reveals through-space proximity of protons. acs.org | Determines relative stereochemistry and the α or β configuration of the anomeric center. nih.gov |

Differential Analysis by 2D NMR Spectroscopy (DANS) is a powerful method for identifying functionally significant, low-abundance metabolites in complex biological extracts. pnas.org The technique relies on the direct comparison of high-resolution 2D NMR spectra (often DQF-COSY or HSQC) from two different biological samples, for example, wild-type nematodes versus a mutant strain deficient in a specific biosynthetic pathway. pnas.orgrsc.orgresearchgate.net

By digitally subtracting one spectrum from the other, signals corresponding to common metabolites are cancelled out, highlighting only those compounds that are differentially produced between the two states. mdpi.comresearchgate.net This approach simplifies the process of linking specific molecules to their genetic context. pnas.org DANS has been successfully used to identify previously unknown ascarosides by comparing the metabolomes of wild-type C. elegans with the daf-22 mutant, which is defective in ascaroside biosynthesis. pnas.orgrsc.orgnih.gov This method enabled the discovery of several new ascarosides that were then isolated and structurally characterized. pnas.orgnih.gov

Mass Spectrometry-Based Characterization (MS/MS)

Mass spectrometry is a cornerstone of metabolomics and is used alongside NMR for ascaroside analysis due to its high sensitivity and ability to handle complex mixtures. mdpi.comnih.gov It is particularly useful for profiling the vast number of structurally similar ascarosides present at low concentrations in nematode exometabolomes. nih.govacs.org

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. chromatographyonline.com Ascarosides, being polar glycolipids, are not directly suitable for GC analysis. chromatographyonline.com Therefore, they must first be chemically modified into more volatile derivatives, typically through trimethylsilylation (TMS). nih.govacs.org

A specialized GC-EIMS screening method has been developed for ascaroside profiling. nih.govacs.org This method relies on detecting a characteristic fragment ion derived from the TMS-derivatized ascarylose sugar. nih.gov Upon electron ionization (EI), the derivatized ascarosides fragment in a predictable manner, producing a prominent ascarylose-derived K1-fragment ion at a mass-to-charge ratio (m/z) of 130.1. nih.govacs.org By screening for this specific ion, researchers can selectively highlight potential ascarosides within a complex chromatogram from a crude nematode extract. nih.govnih.gov This approach, combined with the analysis of other side-chain-specific fragment ions, facilitates the convenient structure assignment of hundreds of ascaroside components, including various isomers and derivatives. nih.govacs.org

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing non-volatile, polar, and thermally fragile molecules like ascarosides directly from a liquid phase. wikipedia.orgcreative-proteomics.com It is commonly coupled with high-performance liquid chromatography (HPLC) to separate the components of a complex mixture before they enter the mass spectrometer. nih.govacs.org The HPLC-ESI-MS/MS combination is a frequently employed platform for ascaroside detection and quantification. nih.govacs.org

ESI typically generates protonated or deprotonated molecular ions with minimal fragmentation. wikipedia.org To gain structural information, tandem mass spectrometry (MS/MS) is used. mtoz-biolabs.com In this process, a specific ion of interest (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. rsc.org This fragmentation pattern provides a structural fingerprint of the molecule. For ascarosides analyzed in negative ion mode, a characteristic fragment ion at m/z 73.1, corresponding to a [C₃H₅O₂]⁻ fragment from the ascarylose core, is often used in precursor ion screening to selectively detect ascaroside-based compounds in complex metabolome extracts. nih.govrsc.org

While low-resolution mass spectrometry measures mass to the nearest whole number, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org

This high accuracy allows for the unambiguous determination of a compound's molecular formula from its exact mass. libretexts.orgescholarship.org For example, molecules with the same nominal mass, such as C₈H₁₆O and C₁₀H₈ (both nominal mass 128), have distinct high-resolution masses of 128.12018 amu and 128.06264 amu, respectively, and can be easily distinguished. libretexts.org In ascaroside research, high-resolution electrospray ionization mass spectrometry (HRESIMS) or high-resolution electron ionization mass spectrometry (HR-EIMS) is used to establish the elemental composition of newly isolated compounds, which is a critical step in their structural elucidation. acs.orgnih.gov

Table 2: Summary of Mass Spectrometry Techniques for Ascaroside Characterization

| Technique | Ionization Method | Key Application | Information Yielded |

|---|---|---|---|

| GC-EIMS | Electron Ionization (EI) after derivatization. nih.gov | Profiling of derivatized ascarosides. acs.org | Structure assignment based on characteristic fragmentation patterns (e.g., m/z 130.1 marker ion). nih.govnih.gov |

| ESI-MS/MS | Electrospray Ionization (ESI). wikipedia.org | Analysis of complex ascaroside mixtures from liquid extracts. nih.gov | Molecular weight and structural details from fragmentation (e.g., m/z 73.1 marker ion). nih.govrsc.org |

| HRMS | ESI or EI. acs.orgnih.gov | Determination of elemental composition. libretexts.org | Precise molecular formula based on highly accurate mass measurement. acs.orglibretexts.org |

Chromatographic Separation Techniques for Ascaroside Isolation and Quantification (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of ascarosides due to its high sensitivity and selectivity, which are necessary for handling the low concentrations and structural similarity within this class of compounds. acs.orgchemyx.comresearchgate.net This technique allows for the separation of individual ascarosides from complex biological extracts, followed by their detection and quantification based on their mass-to-charge ratio (m/z). nih.gov

Researchers utilize reverse-phase (RP) chromatography, where compounds are separated based on their polarity. nih.gov Columns such as the C18 or C8 are commonly employed. nih.govrsc.org A gradient elution, typically involving a mixture of water and a more non-polar organic solvent like acetonitrile, is used to separate the ascarosides. nih.govbiologists.com Acidic modifiers, such as acetic acid or formic acid, are often added to the mobile phase to improve peak shape and ionization efficiency. nih.govbiologists.com

Mass spectrometry detection can be performed in either positive or negative ion mode. In positive ion mode, ascarosides are often detected as sodium adducts ([M+Na]⁺). nih.gov In negative ion mode, they are detected as deprotonated molecules ([M-H]⁻). nih.govbiologists.com Tandem mass spectrometry (MS/MS) provides further structural information. A characteristic fragmentation pattern for many ascarosides that ionize in negative mode is the production of a common product ion at m/z 73, which corresponds to a fragment of the ascarylose sugar moiety. nih.gov This allows for selective screening of ascarosides in a complex mixture. nih.govacs.org

Quantification of ascarosides is typically achieved by creating calibration curves from synthetic standards of known concentrations. nih.govbiologists.com By comparing the integrated signal from the mass spectrometer for a specific ascaroside in a sample to the calibration curve, its absolute concentration can be determined. nih.govbiologists.com

| Parameter | Study 1 Details nih.gov | Study 2 Details rsc.org | Study 3 Details biologists.com | Study 4 Details mpi-cbg.de |

|---|---|---|---|---|

| HPLC System | Agilent 1100 Series | Dionex UltiMate 3000 | Not Specified | Waters Alliance 2695 |

| Column | Agilent Eclipse XDB-C18 (9.4 × 250 mm, 5 μm) | Agilent ZORBAX Eclipse XDB-C18 (250 × 3 mm, 5 μm) | Not Specified | Agilent XDB C8 RP (4.6 x 150 mm, 5 μm) |

| Mobile Phase | Water (0.1% acetic acid) and Acetonitrile | Water (0.5% acetic acid) and Acetonitrile | Water (0.1% formic acid) and Acetonitrile | Methanol/0.1% aq. ammonium (B1175870) acetate |

| Gradient Profile | 5% Acetonitrile for 5 min, then ramp to 100% over 40 min | 3% Acetonitrile for 5 min, then ramp to 100% over 35 min | 5% Acetonitrile for 5 min, ramp to 60% over 15 min, then to 100% | Gradient from 9:1 to 99:1 MeOH/Ammonium Acetate |

| Flow Rate | 3.6 mL/min (with 10:1 split) | 400 µL/min | Not Specified | Not Specified |

| MS Detector | Micromass/Waters Quattro II (Triple Quadrupole) | Bruker Maxis UHR-qTOF | Not Specified | TOF MS |

| Ionization Mode | ESI Negative and Positive | ESI Positive or Negative | ESI Negative ([M-H]⁻) | ESI Negative ([M-H]⁻) |

| Quantification | Absolute quantification via synthetic standards (ascr#1, ascr#3, ascr#10) | Comparison with authentic standards of known concentration | Calibration curve with synthetic standards | Absolute quantification using a calibration curve with an isolated standard |

Vibrational Spectroscopy Applications in Structural Analysis (e.g., Raman Spectroscopy)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is a powerful tool for structural analysis. arxiv.org Raman spectroscopy, in particular, offers a non-invasive method to study the biochemical composition of samples with minimal interference from water, making it suitable for biological specimens. nih.govresearchgate.net

The application of Raman spectroscopy to the study of ascarosides has been demonstrated in the in situ analysis of nematode eggshells. nih.gov A study using Raman confocal spectroscopy on the eggs of Ascaris lumbricoides successfully identified the presence of ascaroside compounds directly within the eggshell structure in its natural aqueous environment. nih.gov The detection was based on the characteristic vibrational signatures of the molecules. nih.gov

Specifically, the long methylene (B1212753) (CH₂) chains, which are part of the lipid-like side chains of ascarosides, were shown to produce narrow and intense bands in the Raman spectrum, indicating a high degree of structural organization. nih.gov This technique was able to confirm the presence of not only ascarosides but also other biochemical components like proteins, chitin, and mucopolysaccharides, providing a detailed molecular map of the eggshell. nih.gov While NMR and mass spectrometry are primary tools for the complete de-novo structural elucidation of isolated ascarosides, Raman spectroscopy provides complementary information, especially for characterizing these molecules within intact biological structures. nih.govnih.gov

| Biochemical Component Detected in Ascaris Eggshell nih.gov | Significance |

|---|---|

| Ascaroside Compounds | Identified via intense and narrow bands from organized long CH₂ chains, confirming their presence as a key structural component. |

| Proteins | Contribute to the structural matrix of the eggshell. |

| Chitin | A structural polysaccharide providing rigidity. |

| Mucopolysaccharides | Part of the sticky external layer of the egg. |

Molecular Mechanisms of Ascaroside Action in Nematodes

Signal Transduction Pathways Activated by Ascarosides

Ascarosides exert their influence by modulating highly conserved signaling cascades, primarily the insulin (B600854)/IGF-1 and TGF-β pathways. nih.govpnas.org This integration allows nematodes to translate environmental cues, such as population density and food availability, into profound physiological and developmental responses. nih.govacs.org

The insulin/IGF-1 signaling (IIS) pathway is a critical regulator of metabolism, stress resistance, and lifespan in many organisms, including the nematode Caenorhabditis elegans. aginganddisease.orgresearchgate.net In nematodes, the IIS pathway begins with the binding of insulin-like peptides to the DAF-2 receptor, a homolog of the mammalian insulin/IGF-1 receptor. aginganddisease.orgmdpi.com This initiates a signaling cascade that ultimately regulates the activity of the FOXO transcription factor DAF-16. researchgate.netmdpi.com

Ascaroside signaling directly intersects with this pathway. mdpi.comresearchgate.net Perception of ascarosides, which signals conditions like high population density, leads to the inhibition of IIS. researchgate.netoup.com This repression of the DAF-2 pathway results in the activation and nuclear translocation of DAF-16. researchgate.netmdpi.com Once in the nucleus, DAF-16 activates the transcription of target genes that promote entry into the stress-resistant dauer diapause and enhance longevity. researchgate.netmdpi.com For instance, peroxisomal fatty acid β-oxidation in sensory neurons, a key process in ascaroside biosynthesis, regulates neuroendocrine signaling, including the expression of insulin-like peptides, thereby influencing both dauer entry and aging. mdpi.com

The Transforming Growth Factor Beta (TGF-β) signaling pathway is another evolutionarily conserved cascade that plays a crucial role in nematode development. acs.orgmpg.de In C. elegans, the TGF-β-like ligand DAF-7 is expressed in the ASI sensory neurons under favorable conditions, promoting continuous development and repressing dauer formation. mdpi.comnih.gov

Ascaroside pheromones act as key upstream regulators of this pathway. nih.gov When ascarosides are detected by sensory neurons, they trigger a signaling cascade that represses the expression of daf-7. nih.govwormatlas.org The reduction in DAF-7 signaling is a primary trigger for initiating the developmental switch to the dauer larva stage. acs.orgnih.gov Different ascarosides can act through specific receptors to modulate DAF-7 expression. For example, ascr#2 has been shown to bind to the DAF-37 receptor in ASI neurons to directly repress daf-7 expression. oup.comwormatlas.org This intricate cross-talk allows the nematode to integrate information about its environment and population density to make critical life-history decisions. nih.govmpg.de

Ligand-Receptor Interactions and Chemoreception

The perception of the diverse chemical language of ascarosides is mediated by a sophisticated system of receptors and sensory neurons. This system allows nematodes to detect specific ascarosides or synergistic blends of them, leading to distinct behavioral and developmental outcomes. nih.govpnas.org

The primary receptors for ascarosides are G protein-coupled receptors (GPCRs), a large and diverse family of transmembrane proteins. nih.govresearchgate.net Several specific GPCRs have been identified as ascaroside receptors in C. elegans, often exhibiting specificity for particular ascarosides. pnas.orgresearchgate.net

Key identified ascaroside receptors include:

DAF-37 and DAF-38: These two GPCRs cooperate to mediate the perception of several ascarosides. researchgate.net DAF-37 is highly specific for ascr#2 and directly binds to it, while DAF-38 is more promiscuous, responding to several different ascarosides. pnas.orgresearchgate.net These receptors can form heterodimers, which enhances their signaling response. researchgate.net

SRBC-64 and SRBC-66: These receptors, expressed in the ASK neurons, are required for pheromone-induced dauer formation. mdpi.comnih.gov They have been shown to bind ascr#2 and ascr#3 and are thought to function upstream of both TGF-β and insulin signaling. oup.comnih.gov

SRG-36 and SRG-37: These receptors form a heterodimer in the ASI neurons and are involved in sensing ascr#5 to promote dauer formation and in the ASI and ADL neurons to mediate repulsion behavior. mdpi.comwormatlas.org

TYRA-2: This GPCR is involved in the avoidance response to osas#9, a dispersal-promoting ascaroside. mdpi.com

The interaction between structure-specific receptors like DAF-37 and more promiscuous ones like DAF-38 allows for the complex and synergistic effects observed in ascaroside signaling. pnas.orgresearchgate.net

Table 1: Characterized Ascaroside Receptors in C. elegans

| Receptor(s) | Interacting Ascaroside(s) | Primary Sensory Neuron(s) | Key Function(s) | Citation(s) |

| DAF-37 / DAF-38 | ascr#2 (DAF-37 is specific), other ascarosides (DAF-38 is promiscuous) | ASI, ASK | Dauer formation, adult behavior | pnas.orgoup.comwormatlas.orgresearchgate.net |

| SRBC-64 / SRBC-66 | ascr#2, ascr#3 | ASK | Dauer formation | mdpi.comoup.comnih.gov |

| SRG-36 / SRG-37 | ascr#5 | ASI, ADL | Dauer formation, axon regeneration, repulsion | mdpi.comwormatlas.org |

| TYRA-2 | osas#9 | ASH | Avoidance behavior, dispersal | mdpi.com |

Ascarosides are detected by a specific subset of chemosensory neurons located in the head of the nematode, primarily the amphid neurons. nih.gov Different neurons express distinct sets of GPCRs, enabling them to respond to specific ascarosides and contribute to different biological outcomes.

The primary neurons involved in ascaroside sensing are:

ASI neurons: These neurons are central to the decision to enter dauer. researchgate.netnih.gov They express receptors for multiple dauer-inducing ascarosides (e.g., DAF-37, SRG-36/37) and regulate the TGF-β pathway by controlling DAF-7 expression. mdpi.comwormatlas.org

ASK neurons: These neurons also play a critical role in dauer formation and are the primary site of expression for the SRBC-64 and SRBC-66 receptors. mdpi.comnih.gov

ADL neurons: Along with ASI, these neurons are involved in repulsive behaviors in response to ascarosides. nih.gov

ASH neurons: These nociceptive neurons express the TYRA-2 receptor and mediate avoidance of dispersal pheromones like osas#9. mdpi.com

CEM neurons: These are male-specific sensory neurons that are involved in detecting mating pheromones. nih.gov

The nematode integrates the signals from these different neurons to produce a coherent response. For example, the decision to enter the dauer stage is not based on a single signal but on the integration of inputs from ASI and ASK neurons, which sense a blend of ascarosides that reflect population density and environmental stress. nih.govnih.gov

Modulation of Nematode Developmental Plasticity

One of the most profound effects of ascaroside signaling is the modulation of developmental plasticity, most notably the decision to enter the dauer larval diapause. nih.gov The dauer is an alternative third larval stage that is specialized for survival in harsh conditions, such as high population density, food scarcity, and high temperatures. nih.govcaltech.edu

Ascarosides function as the primary chemical signal of population density. acs.orgplos.org As a worm population grows, the concentration of secreted ascarosides in the environment increases. mdpi.com When developing L1 and L2 larvae sense a high concentration of a specific blend of dauer-inducing ascarosides (including ascr#2, ascr#3, and ascr#5), they activate the signaling pathways that lead to dauer entry. pnas.orgcaltech.edu This response is highly dependent on both the specific combination and concentration of the ascarosides, with different components often acting synergistically. mdpi.compnas.org

The production of ascarosides itself is developmentally regulated. For example, under dauer-inducing conditions, the production of ascr#2 increases significantly just before entry into the stage, and ceases once the worms become dauer larvae. plos.org This dynamic regulation ensures that the chemical signals accurately reflect the current state of the environment and the population, allowing for a finely-tuned plastic response that maximizes survival and reproductive success. nih.govplos.org

Unable to Generate Article on "Aldehydo-ascarylose" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient information to generate a detailed article focusing solely on the chemical compound "this compound" and its specific roles in nematode biology as outlined in the provided structure.

The term "this compound" does not appear to be a standard or widely recognized name for a specific, functionally characterized signaling molecule in the field of nematode chemical biology. The extensive body of research on nematode chemical signaling focuses on a diverse family of molecules known as ascarosides .

Ascarosides are a class of glycolipids that serve as crucial pheromones and signaling molecules in nematodes, regulating a wide array of biological processes. nih.govmdpi.com Their basic structure consists of the 3,6-dideoxysugar L-ascarylose linked to a fatty acid-derived side chain. nih.govmdpi.com The functional diversity of ascarosides arises from variations in the length and modifications of this side chain, as well as the attachment of other chemical moieties derived from primary metabolic pathways, such as indole, benzoyl, or succinyl groups. mdpi.comacs.orgnih.gov

The biological functions specified in the requested article outline, including the molecular underpinnings of dauer larva formation, stress resistance, longevity, and complex behaviors, are well-documented functions of this broader family of ascaroside molecules. nih.govresearchgate.netresearchgate.net For instance:

Dauer Larva Formation: Is regulated by a blend of specific ascarosides, with compounds like ascr#2 and ascr#3 being particularly potent inducers. mdpi.comresearchgate.netpnas.org

Stress Resistance and Longevity: Have also been linked to specific ascarosides that modulate conserved signaling pathways. researchgate.net

Behavioral Responses: Such as male attraction, hermaphrodite repulsion, and aggregation are mediated by a complex interplay of different ascarosides, where even minor structural changes can lead to vastly different behavioral outcomes. nih.govpnas.org

Structure-Activity Relationships: Extensive studies have detailed how modifications to the fatty acid side chain or the addition of various chemical groups alter the biological activity of ascarosides. nih.govlsu.edu

However, the literature does not prominently feature a specific ascaroside defined by an aldehyde group ("this compound") as a key regulator for this entire range of physiological and behavioral phenomena.

Given the strict requirement to focus solely on "this compound" and the lack of specific, verifiable scientific data for a compound under this name with the requested biological roles, it is not possible to construct the article while maintaining scientific accuracy and adhering to the provided constraints. The functions described are attributed to the diverse ascaroside family as a whole, rather than a single, aldehyde-defined entity.

Ecological and Evolutionary Research of Aldehydo Ascarylose Derived Signals

Phylogenetic Distribution and Conservation of Ascaroside Production Across Nematode Species

Ascaroside signaling is a remarkably conserved feature across the phylum Nematoda, found in free-living, plant-parasitic, insect-parasitic, and animal-parasitic species. nih.govnih.govfrontiersin.org Mass spectrometry-based screenings have revealed that most analyzed nematode species, spanning various clades, produce unique, species-specific blends of ascarosides. nih.govnih.govresearchgate.net This suggests that while the fundamental biosynthetic pathways are ancient and conserved, the resulting chemical outputs have diversified significantly over evolutionary time. researchgate.netopenagrar.de

The patterns of ascaroside biosynthesis often correlate with the phylogenetic relationships between nematode species. nih.govnih.govencyclopedia.pub For instance, nematodes from clade 9, which includes entomopathogenic genera like Heterorhabditis, tend to produce ascarosides with longer side chains (12-15 carbons). nih.gov In contrast, species from clade 10, such as those in the genus Steinernema, typically lack these longer-chain variants. nih.gov However, this correlation is not absolute, as lifestyle and ecological niche also play a significant role in shaping a species' ascaroside profile. nih.govnih.govencyclopedia.pub

Table 1: Distribution of Selected Ascarosides Across Nematode Genera

| Ascaroside | Caenorhabditis | Steinernema | Heterorhabditis | Meloidogyne | Pristionchus | Reference |

|---|---|---|---|---|---|---|

| ascr#1 | Present | Present | Present | Unknown | Unknown | maynoothuniversity.ieresearchgate.net |

| ascr#2 | Present | Present | Present | Present | Unknown | mdpi.complos.orgnih.gov |

| ascr#3 | Present | Present | Unknown | Present | Unknown | mdpi.comnih.govplos.org |

| ascr#9 | Present | Present | Present | Unknown | Present | mdpi.commaynoothuniversity.ienih.gov |

| ascr#11 | Unknown | Present | Present | Unknown | Unknown | mdpi.combiologists.com |

| ascr#18 | Present | Present | Unknown | Present | Unknown | researchgate.netchimia.ch |

Role of Ascarosides in Intraspecific and Interspecific Chemical Communication

Ascarosides derived from aldehydo-ascarylose are the primary language of nematodes, mediating a wide spectrum of both intraspecific (within-species) and interspecific (between-species) interactions. mdpi.comunine.ch

Intraspecific Communication: Within a single species, ascarosides function as pheromones that regulate crucial social behaviors and developmental processes. mdpi.comfrontiersin.org In the model organism C. elegans, specific blends of ascarosides act as sex pheromones to attract males, aggregation signals to bring individuals together, and dispersal cues. mdpi.comencyclopedia.pubplos.org For example, a mixture of ascr#2, ascr#3, and ascr#4 is a potent male attractant. mdpi.comencyclopedia.pub The composition of the secreted ascaroside blend can be dependent on sex and developmental stage, allowing for nuanced communication. mdpi.comcaltech.edu Furthermore, ascarosides are key signals for inducing entry into the "dauer" larval stage, a stress-resistant, non-feeding state that allows nematodes to survive harsh environmental conditions like overcrowding or food scarcity. mdpi.comresearchgate.netnih.gov

Interspecific Communication: The influence of ascarosides extends beyond the species that produce them, forming a basis for a wide range of interspecific interactions. mdpi.com Other organisms have evolved to "eavesdrop" on this nematode-specific chemical language. maynoothuniversity.ie For example:

Predators: Nematode-trapping fungi, which prey on nematodes, can detect ascarosides in the environment. This chemical cue triggers the fungus to form trapping devices, such as adhesive nets, to capture its prey. mdpi.comsinica.edu.tw

Hosts: Plants can recognize ascarosides produced by plant-parasitic nematodes. nih.govfrontiersin.org The perception of certain ascarosides, like ascr#18, can trigger the plant's innate immune system, leading to enhanced defense against a variety of pathogens, including the nematodes themselves. mdpi.comnih.govfrontiersin.org Similarly, ascarosides secreted by animal-parasitic nematodes can modulate the immune response of their mammalian hosts. mdpi.comchimia.chpnas.org For instance, ascr#7 has been shown to suppress type 2 inflammatory responses in mice, potentially representing a mechanism for the parasite to evade the host's immune system. chimia.chpnas.org

Other Nematodes: Different nematode species can detect and respond to each other's ascaroside signals. plos.orgnih.gov This is particularly relevant in competitive environments. Ascaroside blends can influence dispersal behavior, causing other nematode species to move away from a resource-depleted area. plos.orgnih.gov

These cross-kingdom and inter-nematode interactions demonstrate that ascarosides are not just private communication channels but are conserved molecular signatures that are broadly recognized in diverse ecological contexts. nih.govpnas.org

Evolutionary Adaptation of Ascaroside Signaling in Diverse Ecological Niches

The remarkable diversity of nematode lifestyles is mirrored by the adaptive evolution of their ascaroside signaling systems. nih.govnih.govencyclopedia.pub The specific blend of ascarosides a nematode produces is often finely tuned to its particular ecological niche, whether it be free-living in the soil, parasitic in plants, or pathogenic to insects. mdpi.comresearchgate.netencyclopedia.pub

For example, entomopathogenic nematodes (EPNs) like Steinernema and Heterorhabditis use ascarosides to coordinate behaviors essential for their parasitic life cycle. Specific ascaroside blends are involved in the dispersal of infective juveniles (IJs)—the only life stage found outside a host—from a depleted insect cadaver to search for new hosts. mdpi.commaynoothuniversity.ieplos.org Ascr#9 and ascr#11 have been identified as key components of the dispersal pheromone in these nematodes. mdpi.com In another example of niche-specific adaptation, the pine wood nematode, Bursaphelenchus xylophilus, uses ascarosides to regulate its transmission by its vector beetle. mdpi.com

The transition from free-living to parasitic lifestyles has likely been a major driver in the evolution of ascaroside signaling. Parasitic species often produce ascaroside profiles that differ from their free-living relatives. nih.govnih.gov This adaptation can involve changes in the types of ascarosides produced or in the responses they elicit. The ability of plant and animal hosts to recognize and respond to nematode ascarosides has created a co-evolutionary arms race. nih.govpnas.org Nematodes may evolve to produce ascarosides that suppress the host immune response, while hosts evolve more sensitive detection systems. pnas.org Plants, for instance, can metabolize nematode-derived ascarosides, changing the chemical message and creating blends that repel parasitic nematodes. mdpi.comnih.gov This dynamic interplay between parasite and host continuously shapes the evolution of ascaroside structure and function.

Table 2: Functional Adaptation of Ascarosides in Different Ecological Niches

| Ecological Niche | Nematode Example(s) | Ascaroside-Mediated Function | Key Ascaroside(s) | Reference |

|---|---|---|---|---|

| Free-living (Bacterivore) | Caenorhabditis elegans | Mate attraction, aggregation, dauer induction, dispersal | ascr#2, ascr#3, ascr#4, ascr#8, icas#9 | mdpi.comencyclopedia.pubplos.org |

| Entomopathogenic | Steinernema spp., Heterorhabditis spp. | Infective juvenile dispersal, host finding | ascr#9, ascr#11 | mdpi.complos.org |

| Plant-parasitic | Meloidogyne spp. | Host immune system induction, inter-species dispersal | ascr#18 | chimia.chnih.govfrontiersin.org |

| Animal-parasitic | Nippostrongylus brasiliensis | Modulation of host immune response | ascr#7 | chimia.chpnas.org |

Molecular Insights into Nematode Host-Parasite Chemical Ecology

Recent research has begun to unravel the molecular mechanisms that underpin the chemical dialogue between parasitic nematodes and their hosts, mediated by this compound-derived signals. These interactions are a critical aspect of the parasite's ability to infect, survive, and reproduce within the host environment.

In plant-parasitic nematodes, ascarosides are recognized as microbe-associated molecular patterns (MAMPs) by the host plant. frontiersin.org The perception of ascarosides like ascr#18 can activate pattern-triggered immunity (PTI) in plants such as Arabidopsis, tomato, and barley. frontiersin.org This leads to the activation of defense signaling pathways and the production of compounds that confer resistance to a broad range of pathogens, including bacteria, fungi, and the nematodes themselves. mdpi.comfrontiersin.org Plants can even take up and metabolize these ascarosides, effectively "editing" the pheromone signal to generate new chemical messages that can repel nematodes and reduce infection rates. nih.govnih.gov This demonstrates a sophisticated host defense strategy that directly manipulates the parasite's own chemical language.

In animal-parasitic nematodes, ascarosides play a crucial role in modulating the host's immune system. chimia.chpnas.org The excretory/secretory (ES) products of many parasitic worms, which contain a blend of ascarosides, have known immunomodulatory effects. pnas.org Studies have shown that specific ascarosides, such as ascr#7 produced by the rodent-parasitic nematode Nippostrongylus brasiliensis, can significantly suppress type 2 allergic airway inflammation in mouse models. chimia.chpnas.org The proposed mechanism involves the suppression of key cytokines like IL-33 from lung epithelial cells, which are crucial for inducing the type 2 immune response. pnas.org This suggests that the mammalian immune system has evolved to recognize ascarosides as a conserved molecular signature of nematode infection, and that parasites, in turn, have evolved to use these molecules to create a more permissive environment for their survival. pnas.org The discovery of these immunomodulatory small molecules opens new avenues for understanding the coevolution of nematodes and their mammalian hosts. pnas.org

Future Directions and Emerging Research Avenues

Discovery of Novel Aldehydo-ascarylose-Derived Structures and their Biosynthetic Pathways

The structural diversity of ascarosides is vast, with over 200 distinct compounds identified to date across more than 20 nematode species. semanticscholar.org Research continues to uncover novel structures, expanding the known chemical language of these organisms. Recent discoveries have highlighted the modular nature of ascaroside biosynthesis, where a core ascarylose (B1226638) scaffold is decorated with various chemical moieties derived from primary metabolic pathways. nih.gov This modular assembly strategy allows for the generation of a wide array of signaling molecules with distinct biological activities.

Key research findings indicate that the biosynthesis of ascarosides integrates building blocks from carbohydrate metabolism, peroxisomal β-oxidation of fatty acids, and amino acid catabolism. nih.gov For instance, indole ascarosides, such as icas#3 and icas#9, incorporate an indole-3-carbonyl group derived from tryptophan. nih.gov Similarly, hbas#3 and mbas#3 are derivatized with 4-hydroxybenzoyl and (E)-2-methyl-2-butenoyl moieties, respectively. nih.gov The fatty acid-like side chains are generated through the shortening of very long-chain fatty acid precursors via peroxisomal β-oxidation. nih.govnih.gov

Future research will likely focus on identifying the enzymes responsible for the attachment of these diverse chemical modules to the ascarylose core. Understanding these biosynthetic pathways in detail will not only provide insights into the evolution of chemical signaling but also open up possibilities for the chemoenzymatic synthesis of novel ascarosides with tailored biological activities.

Table 1: Examples of Novel this compound-Derived Structures and their Precursors

| Ascaroside Derivative | Attached Moiety | Precursor Pathway |

| Indole ascarosides (e.g., icas#3, icas#9) | Indole-3-carbonyl | Amino acid catabolism (Tryptophan) |

| p-Hydroxybenzoyl ascarosides (e.g., hbas#3) | 4-Hydroxybenzoyl | Amino acid catabolism |

| (E)-2-Methyl-2-butenoyl ascarosides (e.g., mbas#3) | (E)-2-Methyl-2-butenoyl | Amino acid catabolism |

| Fatty acid side chains | Varied length carbon chains | Peroxisomal β-oxidation |

Advanced Synthetic Biology Approaches for Ascaroside Production and Engineering

The modular nature of ascaroside biosynthesis makes it an ideal target for synthetic biology and metabolic engineering approaches. While chemical synthesis has been instrumental in producing various ascarosides for functional studies, biological production systems offer the potential for more sustainable and scalable synthesis, as well as the generation of novel, non-natural derivatives.

Current research has elucidated key enzymatic steps in the ascaroside biosynthetic pathway, such as the role of acyl-CoA synthetase ACS-7 in the attachment of building blocks to the 4'-position of the ascarylose sugar. nih.gov This knowledge provides a foundation for engineering these pathways. Future efforts could involve the heterologous expression of ascaroside biosynthetic genes in microbial hosts like Escherichia coli or yeast. Such platforms would enable the high-throughput production of known ascarosides and facilitate the engineering of pathways to produce novel structures with desired functionalities.

Furthermore, synthetic biology tools like CRISPR/Cas9 can be employed to precisely modify the native biosynthetic pathways in nematodes. nih.gov This would allow for the targeted production or silencing of specific ascarosides, enabling a more detailed investigation of their individual and synergistic roles in nematode biology. The development of synthetic genetic circuits could also be used to control the timing and level of ascaroside production, providing a powerful tool for studying their dynamic roles in development and behavior.

Elucidation of Ascaroside Receptor Structures via Cryo-EM and X-ray Crystallography

Ascarosides exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of chemosensory neurons. nih.govnih.govacs.org Identifying and characterizing these receptors is crucial for understanding the molecular basis of ascaroside perception and signaling. To date, several ascaroside receptors have been identified in C. elegans, including DAF-37 and DAF-38. nih.govacs.org DAF-37 has been shown to be a specific receptor for ascr#2, while DAF-38 appears to have a broader specificity and can form heterodimers with DAF-37. nih.govacs.org

Despite this progress, the three-dimensional structures of these receptors remain unknown. Elucidating the atomic-level structures of ascaroside receptors, both alone and in complex with their ligands, is a major goal for the field. Techniques such as cryogenic electron microscopy (Cryo-EM) and X-ray crystallography are powerful tools for determining the structures of membrane proteins like GPCRs.

Obtaining high-resolution structures of ascaroside receptors would provide invaluable insights into:

The molecular basis of ligand recognition and specificity.

The conformational changes that occur upon ligand binding and receptor activation.

The interfaces for interaction with downstream signaling partners.

This structural information would not only deepen our fundamental understanding of chemosensation in nematodes but could also facilitate the structure-based design of novel compounds that modulate ascaroside signaling for applications in agriculture and medicine.

Systems-Level Analysis of Ascaroside Interactomes and Regulatory Networks

Ascaroside signaling is not a simple linear pathway but rather a complex network of interactions that integrates information about the environment and the internal state of the organism to regulate a wide range of biological processes. nih.govacs.org These signaling molecules act upstream of highly conserved pathways, including insulin (B600854)/IGF-1 and TGF-β signaling. nih.govacs.org A comprehensive, systems-level understanding of the molecular networks that are modulated by ascarosides is essential for a complete picture of their biological roles.

Future research in this area will likely involve the use of high-throughput techniques to map the "ascaroside interactome"—the complete set of molecular interactions that occur in response to ascaroside signaling. This includes identifying all the proteins that physically interact with ascaroside receptors and the downstream signaling components. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens can be employed to systematically map these protein-protein interactions.

Furthermore, understanding the regulatory networks that govern ascaroside signaling requires a multi-faceted approach. This includes identifying the transcription factors that are activated or repressed by ascaroside signaling and mapping their downstream target genes. The integration of protein-protein interaction data with gene expression data will be crucial for constructing comprehensive models of ascaroside regulatory networks. These models will provide a framework for understanding how nematodes process chemical information to make complex behavioral and developmental decisions.

Integration of Metabolomics, Proteomics, and Genomics for Comprehensive Ascaroside Biology

A holistic understanding of ascaroside biology necessitates the integration of data from multiple "omics" platforms. Metabolomics, proteomics, and genomics each provide a unique window into the complex processes governed by these signaling molecules. The integration of these datasets will enable a more complete and nuanced view of ascaroside function.

Metabolomics has been instrumental in identifying the vast structural diversity of ascarosides and has revealed that their production is highly dependent on developmental stage, sex, and environmental conditions. nih.govacs.org Comparative metabolomics of wild-type and mutant nematodes has been a powerful tool for identifying genes involved in ascaroside biosynthesis. acs.org

Proteomics can provide a global view of the changes in protein expression and post-translational modifications that occur in response to ascaroside signaling. This can help to identify downstream effector proteins and signaling pathways.

Genomics , particularly through genome-wide association studies (GWAS), has been used to link natural variation in the genome to variations in ascaroside production, leading to the identification of novel biosynthetic genes. nih.gov

The true power of these approaches lies in their integration. For example, correlating changes in the metabolome (ascaroside profiles) with changes in the proteome (protein expression levels) and transcriptome (gene expression levels) can reveal the regulatory circuits that control ascaroside biosynthesis and signaling. This integrative systems biology approach will be essential for building predictive models of ascaroside function and for understanding how these chemical signals shape the biology and ecology of nematodes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing the structural properties of aldehydo-ascarylose, and how do they address uncertainties in functional group identification?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are critical for identifying functional groups and resolving ambiguities in aldehyde and hydroxyl configurations. Assign peaks using reference data for ascarylose derivatives, and cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Ensure experimental protocols align with reproducibility standards, such as detailed solvent systems and calibration methods .

Q. How can researchers optimize synthetic routes for this compound to ensure reproducibility across laboratories?

- Methodological Answer : Document reaction conditions (temperature, catalysts, solvent purity) rigorously, adhering to guidelines for experimental reproducibility. Include step-by-step purification methods (e.g., column chromatography gradients, crystallization solvents) and validate yields via triplicate trials. Report deviations and troubleshooting steps (e.g., handling moisture-sensitive intermediates) to mitigate variability .

Q. What functional group reactivities in this compound are critical for designing derivatization studies, and how can competing reactions be minimized?

- Methodological Answer : Prioritize protecting group strategies for aldehyde and hydroxyl moieties (e.g., acetylation, silylation) to isolate reaction sites. Use kinetic studies to identify optimal pH and temperature ranges for selective modifications. Cross-reference with computational simulations (e.g., density functional theory) to predict reactivity trends .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to evaluate study heterogeneity (e.g., cell line variability, assay protocols). Apply statistical tools (e.g., random-effects models) to quantify bias and adjust for confounding factors like solvent cytotoxicity. Replicate high-discrepancy experiments with standardized positive/negative controls .

Q. What experimental design principles are essential for investigating this compound’s role in metabolic pathways while avoiding off-target effects?

- Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C-aldehydo-ascarylose) in tracer studies to track metabolic incorporation. Pair with knockout/knockdown models (e.g., CRISPR-Cas9) to isolate specific pathway interactions. Validate findings via orthogonal assays (e.g., enzymatic activity assays, metabolomics) .

Q. How can computational modeling improve the prediction of this compound’s stability under physiological conditions?

- Methodological Answer : Employ molecular dynamics (MD) simulations to assess hydrolysis rates and pH-dependent degradation. Calibrate models using experimental stability data (e.g., high-performance liquid chromatography (HPLC) time-course analyses). Integrate quantum mechanical calculations to map electron density changes at reactive sites .

Q. What strategies mitigate challenges in integrating this compound data across multi-omics studies (e.g., proteomics, glycomics)?

- Methodological Answer : Standardize data formats (e.g., mzML for mass spectrometry) and use ontology frameworks (e.g., GlycoRDF) for cross-platform compatibility. Apply batch-effect correction algorithms (e.g., ComBat) to harmonize datasets from diverse instrumentation .

Methodological Frameworks

- Systematic Reviews : Follow PRISMA or Cochrane guidelines to synthesize conflicting data, ensuring transparency in inclusion/exclusion criteria and risk-of-bias assessments .

- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with mechanistic studies or translational applications .

Retrosynthesis Analysis